

# Ethyl 6-hydroxynicotinate CAS number and molecular formula

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## Compound of Interest

Compound Name: Ethyl 6-hydroxynicotinate

Cat. No.: B101549

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## An In-Depth Technical Guide to Ethyl 6-hydroxynicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethyl 6-hydroxynicotinate**, a pyridine derivative of interest in various scientific domains. This document outlines its chemical identity, physicochemical properties, and relevant biological context, with a focus on detailed experimental protocols and data presentation for practical research applications.

### Core Chemical Identifiers

**Ethyl 6-hydroxynicotinate** is chemically identified as the ethyl ester of 6-hydroxy-3-pyridinecarboxylic acid.

Identifier	Value
CAS Number	18617-50-0[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	167.16 g/mol
IUPAC Name	Ethyl 6-hydroxypyridine-3-carboxylate
Synonyms	6-Oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester

## Physicochemical and Spectroscopic Data

While specific experimental data for **Ethyl 6-hydroxynicotinate** is not readily available in public literature, the following tables provide predicted data and data for the closely related analogue, Ethyl nicotinate (CAS 614-18-6), to offer a comparative reference. The presence of the C6-hydroxyl group is expected to significantly influence these properties, likely increasing the melting point and altering spectral chemical shifts.

**Table 1: Physicochemical Properties**

Property	Value (Ethyl 6-hydroxynicotinate)	Value (Ethyl nicotinate Analogue)
Melting Point	Data not available	8-10 °C[2]
Boiling Point	Data not available	223-224 °C[2]
Density	Data not available	1.107 g/mL at 25 °C[2]
Purity (Typical)	≥95%[1]	99%
Appearance	White to off-white solid	Colorless to pale yellow liquid[3]

**Table 2: Spectroscopic Data (Reference: Ethyl nicotinate)**

Note: The following data is for the analogue Ethyl nicotinate ( $C_8H_9NO_2$ ) and should be used for reference only. The hydroxyl group in **Ethyl 6-hydroxynicotinate** will introduce characteristic signals (e.g., a broad O-H stretch in IR, a labile proton in  $^1H$  NMR) and shift the other signals.

Spectroscopy	Data for Ethyl nicotinate (CAS 614-18-6)
$^1H$ NMR	Spectrum available, but peak data not detailed in search results. <a href="#">[4]</a>
$^{13}C$ NMR	Spectrum available, but peak data not detailed in search results. <a href="#">[5]</a>
IR (Infrared)	Characteristic absorptions for C=O (ester) around 1720-1730 $cm^{-1}$ , C-O stretch, and aromatic C-H and C=C stretches are expected. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Mass Spec (MS)	Molecular Ion ( $M^+$ ) at $m/z = 151$ . Key fragments would correspond to the loss of the ethoxy group ( $-OC_2H_5$ ).

## Experimental Protocols

### Synthesis of Precursor: 6-Hydroxynicotinic Acid

A key precursor for **Ethyl 6-hydroxynicotinate** is 6-hydroxynicotinic acid. A biocatalytic synthesis has been reported, offering a high-yield route.[\[10\]](#)

Materials:

- 5% Sodium nicotinate solution
- *Achromobacter xylosoxydans* DSM 2783 cell suspension
- Concentrated Sulfuric Acid
- 3-Liter reaction vessel with pH, temperature, and oxygen monitoring

Procedure:[\[10\]](#)

- Charge the reaction vessel with 2250 mL of a 5% sodium nicotinate solution.
- Adjust the pH to 6.5 and heat the solution to 30°C.
- Add a suspension of *Achromobacter xylosoxydans* cells (in 120 mL of water).
- Maintain the reaction at 30°C with intensive aeration and stirring, continuously regulating pH and oxygen concentration.
- Monitor the reaction. Completion is indicated by a rise in dissolved oxygen concentration, typically after around 7 hours.
- Terminate the reaction and centrifuge the suspension to pellet the cells. The cell sediment can be reused.
- Collect the clear supernatant and acidify to pH 1.5 using concentrated sulfuric acid.
- The precipitated 6-hydroxynicotinic acid is filtered, drained, and dried.
- This method has been reported to yield a product with 98.6% purity and a yield of 93.7%.<sup>[10]</sup>

## General Protocol for Esterification (Fischer Esterification)

While a specific protocol for the synthesis of **Ethyl 6-hydroxynicotinate** was not found, a standard Fischer esterification of the 6-hydroxynicotinic acid precursor can be proposed.

Materials:

- 6-Hydroxynicotinic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or other acid catalyst
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>) or Magnesium Sulfate (MgSO<sub>4</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution

- Organic solvent for extraction (e.g., Ethyl Acetate)

#### Procedure:

- In a round-bottom flask, dissolve or suspend 6-hydroxynicotinic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Neutralize the remaining mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **Ethyl 6-hydroxynicotinate** by recrystallization or column chromatography.

## Biological Context and Signaling Pathways

**Ethyl 6-hydroxynicotinate**'s precursor, 6-hydroxynicotinic acid (6-HNA), is a key intermediate in the aerobic degradation pathway of nicotinic acid (niacin) by bacteria such as *Pseudomonas putida*.<sup>[11]</sup> This pathway is of interest for bioremediation of N-heterocyclic aromatic compounds.

A central enzyme in this pathway is 6-Hydroxynicotinate 3-monooxygenase (NicC). This FAD-dependent flavoprotein catalyzes the decarboxylative hydroxylation of 6-HNA to form 2,5-

dihydroxypyridine (2,5-DHP).[12][13][14] The reaction requires NADH and molecular oxygen.  
[11][12]

Caption: Enzymatic conversion of 6-HNA by NicC.

## Applications in Drug Development and Research

While direct pharmacological applications of **Ethyl 6-hydroxynicotinate** are not extensively documented, its structural motifs are relevant to drug discovery. Nicotinate esters are utilized in topical medications as local vasodilators for treating muscular pain and improving skin microcirculation.[2] Furthermore, derivatives of 3-hydroxypyridine are explored for their antioxidant and membranotropic effects, with some compounds investigated as potential retinoprotectors in models of retinal ischemia–reperfusion.[15] **Ethyl 6-hydroxynicotinate** serves as a valuable building block for synthesizing more complex molecules that may possess these desired biological activities.

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